molecular formula C12H13F3N4O6S B11512815 4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine

4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine

Cat. No.: B11512815
M. Wt: 398.32 g/mol
InChI Key: JRQQXOSKDPAGRG-UHFFFAOYSA-N
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Description

4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and methylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groups. This is followed by the introduction of the trifluoromethyl group through a suitable fluorination reaction. The final step involves the sulfonylation of the piperazine ring to attach the methylsulfonyl group. Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for trifluoromethylation, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperidine
  • 4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)morpholine

Uniqueness

4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine is unique due to the combination of its functional groups and the piperazine ring, which provides a distinct set of chemical and biological properties compared to similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro groups contribute to its reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C12H13F3N4O6S

Molecular Weight

398.32 g/mol

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H13F3N4O6S/c1-26(24,25)17-4-2-16(3-5-17)11-9(18(20)21)6-8(12(13,14)15)7-10(11)19(22)23/h6-7H,2-5H2,1H3

InChI Key

JRQQXOSKDPAGRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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